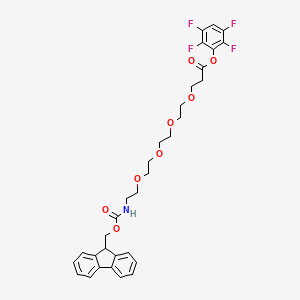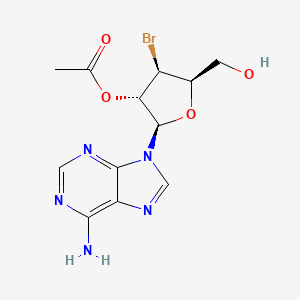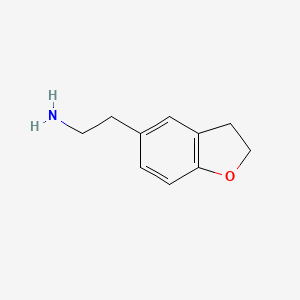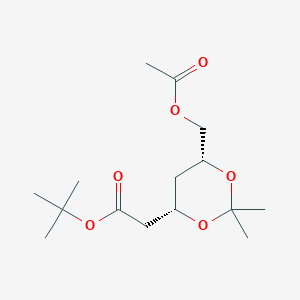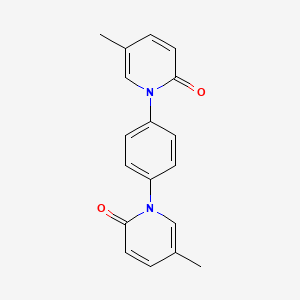
Phthalic Anhydride-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic Anhydride-13C, also known as 1,3-Isobenzofurandione-13C6, is a labeled compound where the carbon atoms are enriched with the carbon-13 isotope. This compound is a derivative of phthalic anhydride, which is widely used in the chemical industry. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic Anhydride-13C can be synthesized through the oxidation of naphthalene or o-xylene using molecular oxygen in the presence of a vanadium pentoxide catalyst. The reaction typically occurs in the gas phase at elevated temperatures. The labeled version, this compound, is prepared by using carbon-13 enriched precursors in the synthesis process .
Industrial Production Methods
The industrial production of phthalic anhydride involves the catalytic oxidation of o-xylene or naphthalene. The process uses a vanadium pentoxide catalyst and occurs in a fixed-bed or fluidized-bed reactor. The reaction conditions include temperatures ranging from 350°C to 400°C and the presence of molecular oxygen .
Chemical Reactions Analysis
Types of Reactions
Phthalic Anhydride-13C undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic acid.
Alcoholysis: Reacts with alcohols to form monoesters and diesters.
Ammonolysis: Reacts with ammonia to form phthalimide.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.
Ammonolysis: Ammonia gas or aqueous ammonia solution.
Major Products
Hydrolysis: Phthalic acid.
Alcoholysis: Monoesters and diesters of phthalic acid.
Ammonolysis: Phthalimide.
Scientific Research Applications
Phthalic Anhydride-13C is used in various scientific research applications, including:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics.
Isotope Tracing: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Material Science: Employed in the synthesis of labeled polymers and resins for studying material properties
Mechanism of Action
The primary mechanism of action of Phthalic Anhydride-13C involves its ability to undergo hydrolysis to form phthalic acid. This reaction is facilitated by the presence of water or alcohols. The phthalic acid formed can further participate in various biochemical and chemical reactions, exhibiting antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Phthalic Anhydride-13C can be compared with other similar compounds such as:
Phthalic Anhydride: The non-labeled version, widely used in the production of plasticizers, dyes, and resins.
Phthalimide: A derivative used in the synthesis of various pharmaceuticals and agrochemicals.
Phthalic Acid: The hydrolyzed form of phthalic anhydride, used in the production of dyes and pigments
This compound is unique due to its carbon-13 labeling, which enhances its utility in NMR spectroscopy and isotope tracing studies.
Properties
Molecular Formula |
C8H4O3 |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1 |
InChI Key |
LGRFSURHDFAFJT-CDYZYAPPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)O[13C]2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


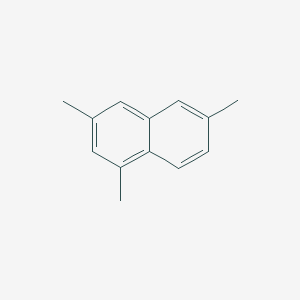
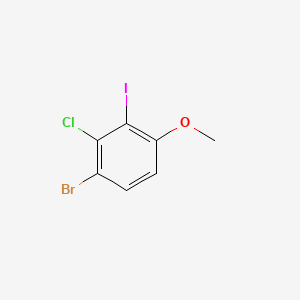

![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)


![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
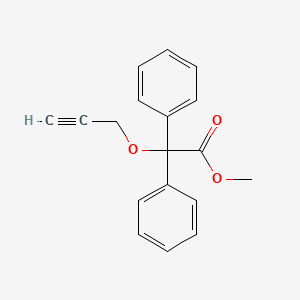
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
